

# cerivastatin HPLC assay plasma concentration determination

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## Compound Focus: Cerivastatin

CAS No.: 145599-86-6

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## Introduction to Cerivastatin Monitoring

**Cerivastatin** is a potent synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor that was withdrawn from the market due to safety concerns, particularly rhabdomyolysis when co-administered with gemfibrozil [1] [2]. Despite its market withdrawal, research interest in **cerivastatin** continues due to its potential anticancer applications and superior lipid-lowering activity at doses equivalent to 1-3% of other statins [1]. For these research applications, particularly in pharmacokinetic studies and clinical trials exploring its anticancer potential, a highly sensitive and specific bioanalytical method for quantifying **cerivastatin** in biological matrices is essential [1].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its superior sensitivity, specificity, and ability to handle large sample volumes within tight timeframes [1]. This protocol describes a validated LC-MS/MS method for the quantitation of **cerivastatin** in human plasma with excellent sensitivity and a rapid run time of 2 minutes, making it suitable for supporting phase I and II clinical studies [1].

## Experimental Protocol

## Materials and Reagents

- **Cerivastatin reference standard** (obtained from certified suppliers like Cadila Healthcare Ltd.)
- **Internal standard:** Atorvastatin (or other suitable statins such as rosuvastatin-D6 for IS)
- **HPLC-grade solvents:** Methanol, acetonitrile, diethyl ether, dichloromethane
- **Human plasma** (typically Li-heparin or EDTA-anticoagulated)
- **Formic acid** (MS-grade) for mobile phase modification

## Equipment

- **HPLC system:** Binary pump with autosampler and column oven
- **Mass spectrometer:** Triple quadrupole MS/MS with electrospray ionization (ESI) source
- **Analytical column:** C18 column (e.g., Genesis C18, 4.6 × 100 mm, 4 μm)
- **Vacuum evaporator** (e.g., Turbovap)
- **Vortex mixer and centrifuge**
- **pH meter and analytical balance**

## Sample Preparation Procedure (Liquid-Liquid Extraction)

- **Plasma Sample Pretreatment:**
  - Pipette 500 μL of plasma sample into a glass tube
  - Add 50 μL of internal standard working solution (atorvastatin at 1 μg/mL)
  - Add 500 μL of 0.1 M ammonium acetate buffer (pH 4.0) and vortex mix for 30 seconds
- **Extraction:**
  - Add 3 mL of diethyl ether:dichloromethane (70:30, v/v)
  - Rotate the samples for 10 minutes on a mechanical rotator
  - Centrifuge at 3000 × g for 5 minutes at 4°C
  - Transfer the organic layer to a clean glass tube
- **Extract Processing:**
  - Evaporate the organic layer to dryness under nitrogen stream at 40°C
  - Reconstitute the residue with 100 μL of mobile phase
  - Vortex for 30 seconds and transfer to autosampler vials
  - Inject 10 μL into the LC-MS/MS system

## Chromatographic Conditions

Parameter	Specification
Column	Genesis C18 (4.6 × 100 mm, 4 μm)
Mobile Phase	2 mM Ammonium Acetate:Acetonitrile (20:80, v/v)
Flow Rate	0.8 mL/min
Run Time	2.0 minutes
Injection Volume	10 μL
Column Temperature	Ambient

## Mass Spectrometric Conditions

Parameter	Cerivastatin	Internal Standard (Atorvastatin)
Ionization Mode	Positive ESI	Positive ESI
Precursor Ion (m/z)	460.2	559.2
Product Ion (m/z)	356.2	440.2
Dwell Time	200 ms	200 ms
Declustering Potential	46 V	36 V
Focusing Potential	240 V	350 V
Collision Energy	29 eV	27 eV
Collision Cell Exit Potential	12 V	12 V

## Method Validation Summary

The method was validated according to ICH guidelines and demonstrated the following performance characteristics [1]:

Validation Parameter	Result
Linearity Range	0.01-10.0 ng/mL
Correlation Coefficient ( $r^2$ )	>0.998
Lower Limit of Quantification	0.01 ng/mL (100 fg on-column)
Intra-day Precision (% RSD)	1.38-5.21%
Inter-day Precision (% RSD)	3.12-5.98%
Accuracy (% Nominal)	94.5-105.3%
Extraction Recovery	88-92%
Matrix Effect	Minimal (<5%)
Stability (Freeze-thaw, short-term, long-term)	Within acceptable limits

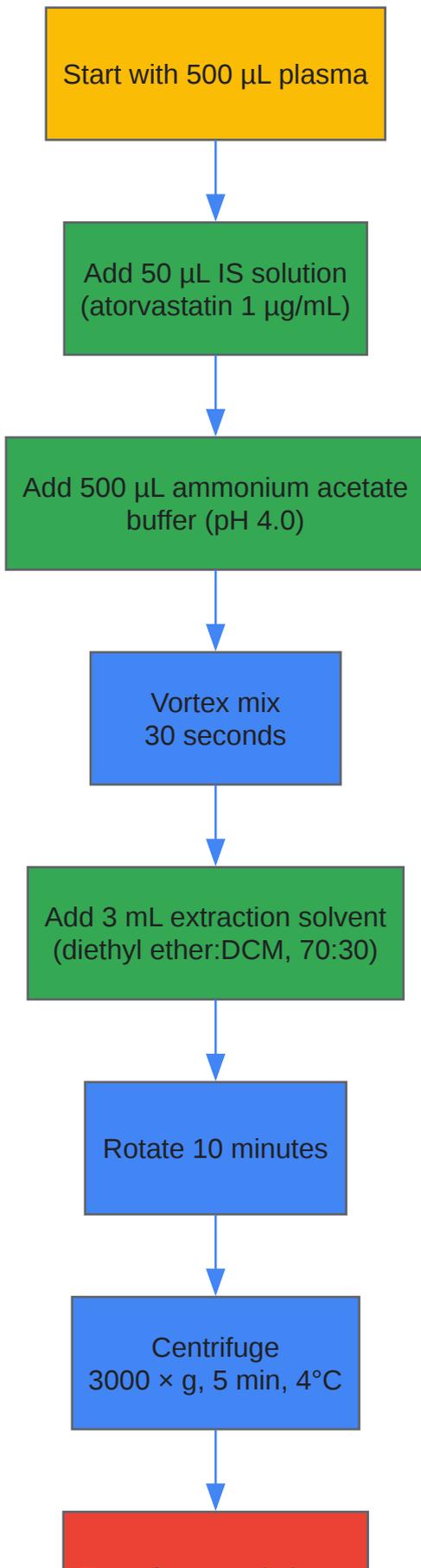
## Applications and Metabolite Considerations

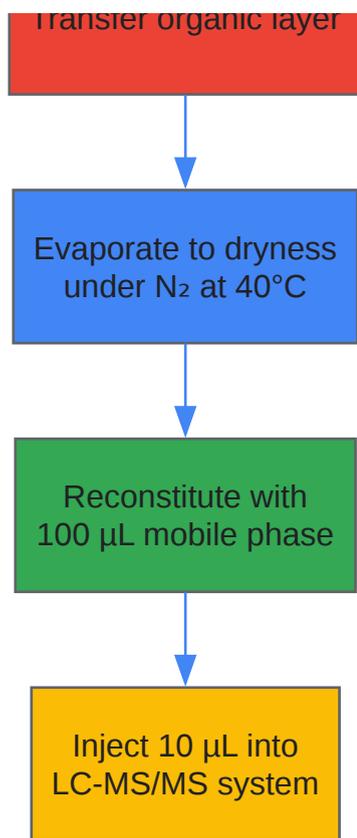
This method has been successfully applied to pharmacokinetic studies of **cerivastatin** in humans [1]. Recent research has highlighted the importance of monitoring **cerivastatin** metabolites, particularly **cerivastatin** lactone (Cer-L), which has been implicated in statin-associated muscle toxicity [2]. When **cerivastatin** is co-administered with CYP2C8 inhibitors like gemfibrozil or CYP3A4 inhibitors like itraconazole, significant increases in **cerivastatin** lactone levels have been observed, with area under the curve ratios (AUCR) reaching up to 4.2 for gemfibrozil and 2.1 for itraconazole [2]. Dual inhibition of both CYP pathways can lead to dangerously elevated Cer-L levels (AUCR ~70), potentially contributing to the rhabdomyolysis risk [2].

## Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the sample preparation workflow and metabolic pathway of **cerivastatin**.

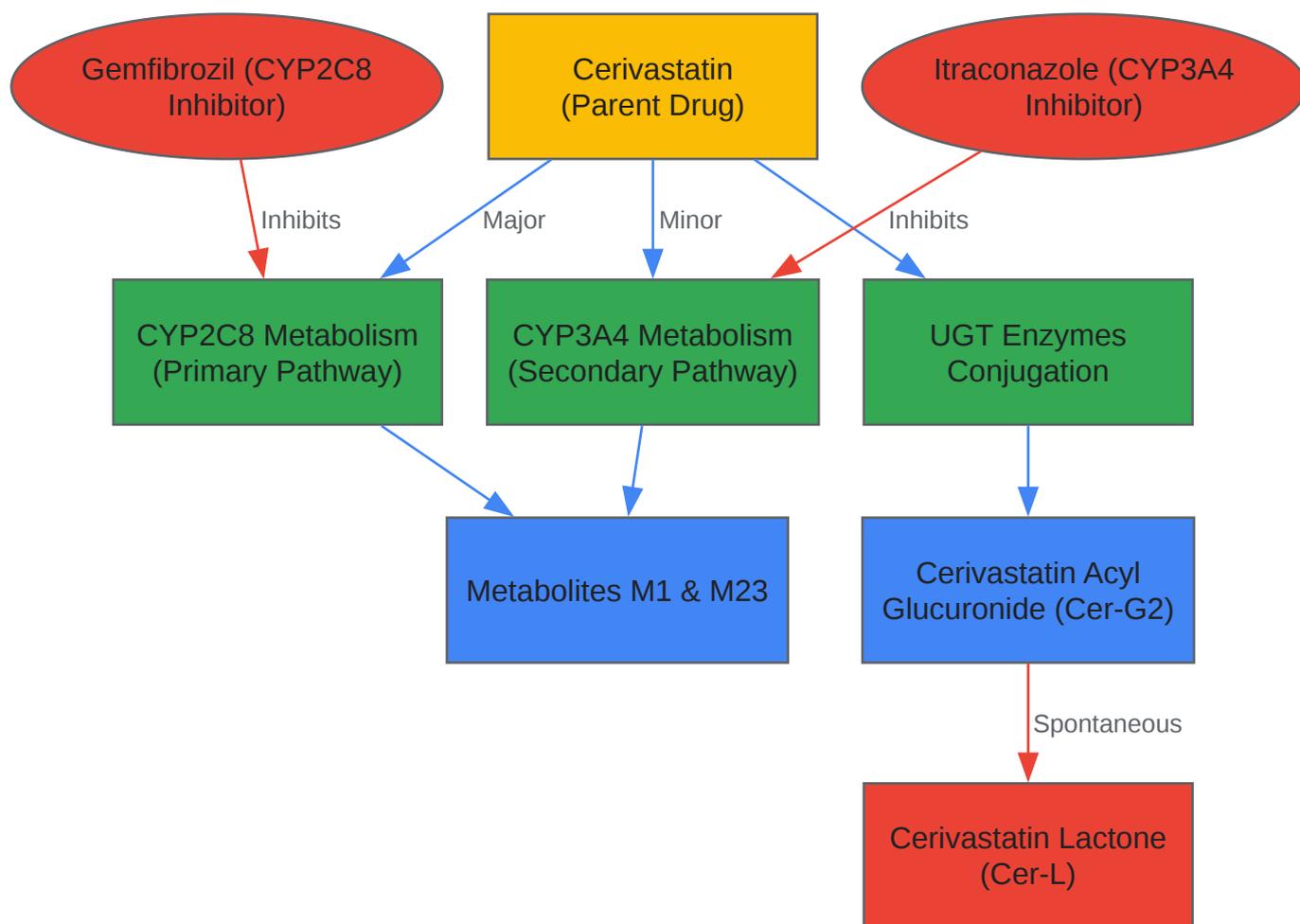
### Sample Preparation Workflow





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## Cerivastatin **Metabolic Pathway**



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## Troubleshooting Guide

Problem	Possible Cause	Solution
Poor peak shape	Column degradation or contamination	Flush column with strong solvents; replace if necessary
Low sensitivity	MS source contamination or inefficient extraction	Clean MS source; optimize extraction conditions
High background	Matrix effects	Improve sample cleanup; use stable isotope IS

Problem	Possible Cause	Solution
Retention time shift	Mobile phase composition change	Prepare fresh mobile phase daily
Poor recovery	Incomplete extraction or evaporation loss	Optimize extraction solvent; control evaporation temperature

## Conclusion

This LC-MS/MS method provides a simple, sensitive, and rapid approach for quantifying **cerivastatin** in human plasma with an LLOQ of 0.01 ng/mL and a total run time of 2.0 minutes [1]. The method is fully validated and suitable for supporting pharmacokinetic studies and clinical trials investigating **cerivastatin's** potential therapeutic applications beyond cholesterol management [1]. Researchers should be particularly mindful of **cerivastatin's** metabolic pathways and potential drug interactions when designing studies, especially those involving combination therapies [2].

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## References

1. Simple, sensitive and rapid LC–MS/MS method for the ... [sciencedirect.com]
2. Simulation of Plasma Level Changes in Cerivastatin and Its ... [mdpi.com]

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